2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-17-12-21(18(2)26-17)14-24-10-8-19(9-11-24)13-23-22(25)16-27-15-20-6-4-3-5-7-20/h3-7,12,19H,8-11,13-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURQZCZWXONRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzylsulfanyl group, and the attachment of the dimethylfuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring and the benzylsulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and the piperidine ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamides and piperidine derivatives from diverse pharmacological contexts. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Findings
Structural Diversity: The target compound uniquely combines sulfur (benzylsulfanyl) and oxygen (dimethylfuran) heteroatoms, distinguishing it from halogen-dominated analogs like 2'-fluoro ortho-fluorofentanyl (fluorine) and 2-chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide (chlorine) . Goxalapladib (C₄₀H₃₉F₅N₄O₃) demonstrates the impact of polycyclic frameworks on molecular weight and therapeutic scope (atherosclerosis vs.
Substituent Effects: Benzylsulfanyl vs. Halogens: The sulfur atom in the target compound may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation . Dimethylfuran vs.
Piperidine Backbone :
- All compared compounds share a piperidin-4-yl core, but substitution patterns dictate pharmacological profiles. For example:
- Fentanyl analogs (e.g., 2'-fluoro ortho-fluorofentanyl) prioritize aromatic fluorination for µ-opioid receptor binding .
- The target compound leverages furan and sulfur substituents for unexplored bioactivity, possibly diverging from opioid pathways.
Molecular Weight and Drug-Likeness :
- The target compound (388.6 g/mol) falls within the acceptable range for CNS drugs (<500 g/mol), unlike Goxalapladib (718.8 g/mol), which may face bioavailability challenges .
Research Implications
- The target compound’s hybrid sulfur-furan-piperidine architecture positions it as a novel candidate for structure-activity relationship (SAR) studies, particularly in CNS or enzyme-targeted drug discovery.
- Comparative data highlight the need for empirical studies to evaluate its pharmacokinetic and pharmacodynamic profiles against established analogs.
Biological Activity
The compound 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzylsulfanyl group and a piperidine moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives containing furan rings have been tested against various cancer cell lines, demonstrating cytotoxic effects.
- Cell Line Testing :
- A549 (Lung Cancer) : IC50 values suggest moderate cytotoxicity.
- HCC827 (Lung Cancer) : Exhibited substantial growth inhibition in vitro.
- NCI-H358 (Lung Cancer) : Similar activity profile to HCC827.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(benzylsulfanyl)-N-acetamide | A549 | 15.0 |
| 2-(benzylsulfanyl)-N-acetamide | HCC827 | 6.3 |
| 2-(benzylsulfanyl)-N-acetamide | NCI-H358 | 6.5 |
The mechanism of action appears to involve the intercalation into DNA and inhibition of DNA-dependent enzymes, a common trait among many furan derivatives .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Microbial Testing :
- Escherichia coli : Moderate susceptibility observed.
- Staphylococcus aureus : Effective at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
The proposed mechanism of action for this compound involves:
- DNA Binding : The compound likely binds to the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
